![molecular formula C8H10N2O2S B2793712 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one CAS No. 2195881-08-2](/img/structure/B2793712.png)
5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a heterocyclic compound that contains a thiazole ring, a pyrrolidin-2-one ring, and an ether linkage.
Mécanisme D'action
The mechanism of action of 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including proteases and kinases. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and viruses. This compound has also been shown to have antibacterial activity against various strains of bacteria. In addition, this compound has been shown to interact with various proteins, including the N-terminal domain of Hsp90 and the SH2 domain of Grb2.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. This compound is also soluble in both aqueous and organic solvents, making it suitable for various experimental conditions. However, this compound has some limitations. This compound can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one has great potential for future research. One possible direction is to study the structure-activity relationship of this compound analogs to identify compounds with improved potency and selectivity. Another direction is to study the interaction of this compound with various proteins to identify new drug targets. Finally, this compound could be used as a chemical probe to study the role of protein-protein interactions in various biological processes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its antitumor, antiviral, and antibacterial properties. This compound has also been used as a chemical probe to study protein-protein interactions and to identify new drug targets. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound could lead to the development of new drugs and a better understanding of various biological processes.
Méthodes De Synthèse
The synthesis of 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one involves the condensation of 2-(chloromethyl)pyrrolidine hydrochloride with 2-aminothiazole in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to form this compound. This method has been optimized to yield high purity this compound with a yield of up to 85%.
Applications De Recherche Scientifique
5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one has been widely used in scientific research due to its potential applications in various fields. This compound has been studied for its antitumor, antiviral, and antibacterial properties. This compound has also been used as a chemical probe to study protein-protein interactions and to identify new drug targets.
Propriétés
IUPAC Name |
5-(1,3-thiazol-2-yloxymethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-7-2-1-6(10-7)5-12-8-9-3-4-13-8/h3-4,6H,1-2,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHOMCKQXGBBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2793630.png)
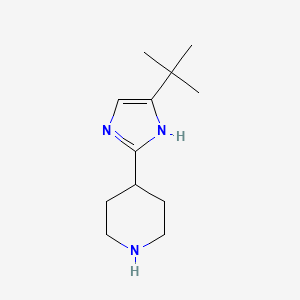
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2793633.png)
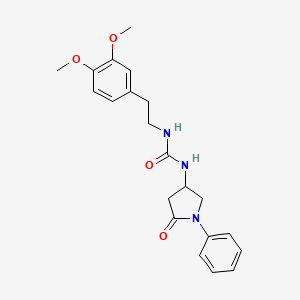
![2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid](/img/structure/B2793636.png)
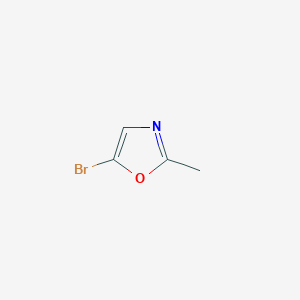
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2793642.png)

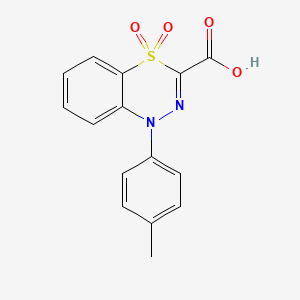
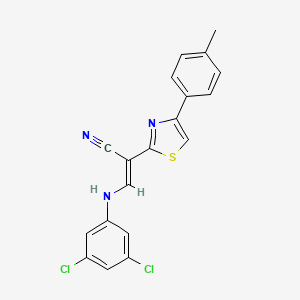


![8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793652.png)